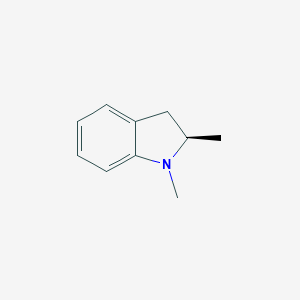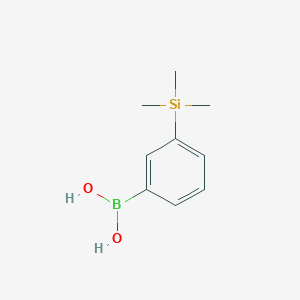
3-(Trimethylsilyl)phenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Trimethylsilyl)phenylboronic acid involves multiple steps, starting from phenols or other aromatic precursors. A notable method involves the silyl-cupration of trimethylsilylacetylene followed by acetylation to produce β-functionalized Michael acceptors, demonstrating the chemical's versatility in synthesis processes (Fleming et al., 1992).
Molecular Structure Analysis
Molecular structure analysis of 3-(Trimethylsilyl)phenylboronic acid and its derivatives is crucial for understanding its reactivity and properties. Studies involving NMR spectroscopy provide detailed insights into the compound's molecular configuration and electronic environment, facilitating the design of subsequent chemical reactions and applications (Jang-Hwan Hong, 2013).
Chemical Reactions and Properties
3-(Trimethylsilyl)phenylboronic acid participates in various chemical reactions, including coupling reactions with alkynes in the presence of a rhodium catalyst to afford benzosilole derivatives. Such reactions highlight its utility in forming carbon-silicon bonds, a key aspect of organosilicon chemistry (Mamoru Tobisu et al., 2009).
Physical Properties Analysis
The physical properties of 3-(Trimethylsilyl)phenylboronic acid, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining its storage conditions and handling procedures in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of 3-(Trimethylsilyl)phenylboronic acid, including its acidity, reactivity towards various chemical groups, and its role as a catalyst or reagent in organic synthesis, are fundamental to its wide range of applications. For example, phenylboronic acids are known to catalyze three-component synthesis reactions, demonstrating their versatility and utility in organic synthesis (Sara Nemouchi et al., 2012).
Applications De Recherche Scientifique
Catalytic Cleavage of Carbon-Silicon Bond in Trialkylsilyl Groups : The reaction of 2-(trimethylsilyl)phenylboronic acid with alkynes, in the presence of a rhodium catalyst, leads to the formation of benzosilole derivatives. This process involves the cleavage of a robust silicon-methyl bond in the trimethylsilyl group (Tobisu et al., 2009).
Selective Extraction in Urinary Analysis : Bonded-phase phenylboronic acid columns are used to selectively extract compounds like 2,3-dinor-thromboxane B2 and thromboxane B2 from urine. This method provides a specific approach to studying thromboxane synthesis and platelet function in humans (Lawson et al., 1985).
Metabolic Toxicity Studies : 3-(Trimethylsilyl)propanesulfonic acid (TMSPS), related to 3-(Trimethylsilyl)phenylboronic acid, was investigated for its toxicity on porcine carotid arteries. It was found that TMSPS is non-toxic at concentrations up to 3 mM, but at higher concentrations, it inhibits both contraction and phosphorus metabolism (Clark & Dillon, 1989).
Synthesis of Tetrahydrobenzo[b]pyrans : Phenylboronic acid is used as a catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans. This procedure offers advantages such as simplicity, shorter reaction time, and minimal environmental pollution (Nemouchi et al., 2012).
Advanced Bio-Applications of Polymeric Nanomaterials : Phenylboronic acid-decorated polymeric nanomaterials are widely used in diagnostic and therapeutic applications due to their ability to form reversible complexes with polyols. These materials have applications in drug delivery systems and biosensors (Lan & Guo, 2019).
Suzuki–Miyaura Reaction : Phenylboronic acid is utilized in the Suzuki–Miyaura reaction, an important process for the synthesis of various chemical compounds. It demonstrates the functional versatility of phenylboronic acid in organic synthesis (Scrivanti et al., 2009).
Applications in Carbohydrate Chemistry : Phenylboronic acid is significantly used in carbohydrate chemistry, particularly in the synthesis of specifically substituted or oxidized sugar derivatives. It also plays a role in chromatographic solvents and electrophoretic separations of polyhydroxy compounds (Ferrier, 1972).
Glucose-Responsive Polymeric Nanoparticles : Phenylboronic acid-based materials are extensively studied for their application in glucose-responsive systems, especially in insulin delivery. These materials are synthesized in various forms such as nanogels, micelles, and mesoporous silica nanoparticles (Ma & Shi, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(3-trimethylsilylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO2Si/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKRZLFPLDTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)[Si](C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404456 | |
| Record name | 3-(Trimethylsilyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)phenylboronic acid | |
CAS RN |
177171-16-3 | |
| Record name | 3-(Trimethylsilyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177171-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)



![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)
![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
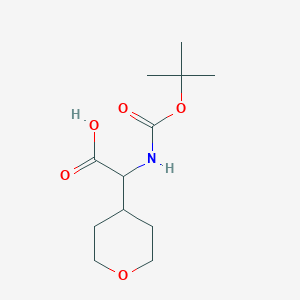
![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
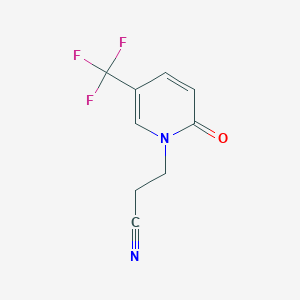
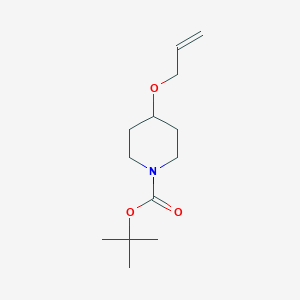
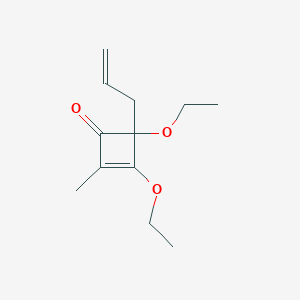
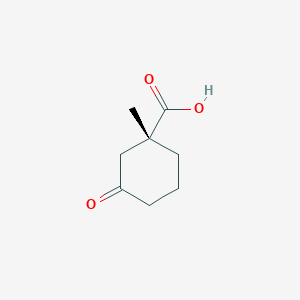
![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)
